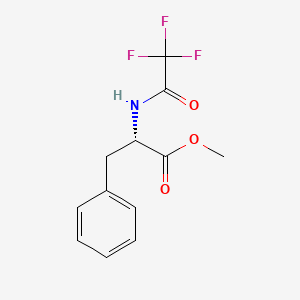

L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

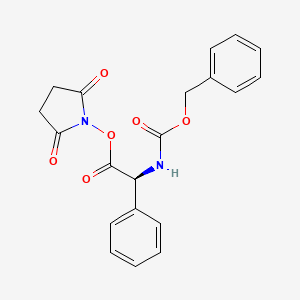

L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester, also known as Fmoc-phenylalanine, is a commonly used amino acid derivative in the field of organic chemistry. It is used in the synthesis of peptides and proteins, as well as in the study of their structure and function. Fmoc-phenylalanine is a versatile compound that has a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Radioiodination and Peptide Synthesis

L-Phenylalanine derivatives, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, are used in the synthesis of radioiodinated compounds for peptide synthesis. This process involves stannylating N-Boc-p-iodo-L-phenylalanine methyl ester and then reacting it with bis(tributyltin) and tetrakis-(triphenylphosphine)palladium(0) (Wilbur et al., 1993).

Dynamics in Solution

The dynamics of linear peptides containing a N-trifluoroethylated backbone amide linkage, including derivatives of L-phenylalanine, have been studied using NOESY and variable temperature 19F NMR experiments. These peptides exhibit interesting dynamic behavior as a function of solvents (Lu & Desmarteau, 2007).

Newborn Screening for Phenylketonuria

L-phenylalanine derivatives are used in newborn screening methods for Phenylketonuria (PKU). These methods involve extracting Phenylalanine and Tyrosine from blood samples and converting them into N-(trifluoroacetyl)-, butyl ester derivatives for analysis by GC-CI-MS-SIM, which is a cost-effective and accurate approach (Chun & Ya, 2001).

Synthesis of Piperidines and Pyrrolizidines

The methyl esters of L-phenylalanine are used in the synthesis of various cyclic compounds like piperidines and pyrrolizidines. This involves conjugate additions to acetylenic sulfones and subsequent intramolecular alkylation (Back & Nakajima, 2000).

Spectroscopic and Electrochemical Studies

L-phenylalanine methyl ester is used in the preparation of ferrocenyl triazole amino acid and peptide bioconjugates. These compounds are characterized using various spectroscopic methods and studied for their electrochemical properties (Köster et al., 2008).

Gas Chromatography Applications

N-trifluoroacetylmethyl esters, including those of L-phenylalanine, are used in gas chromatography. They yield single peaks for various amino acids, making them useful in analytical biochemistry (Saroff & Karmen, 1960).

Synthesis of Peptides

L-phenylalanine methyl ester is used in the enzymatic synthesis of peptides in aqueous/organic biphasic systems. For instance, it's used in the synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester (Nakanishi & Matsuno, 1986).

Radiofluorination

N-trifluoroacetylphenylalanine methyl ester is used in the radiofluorination of phenylalanine derivatives, a process crucial for creating radiolabeled compounds for medical imaging (Kienzle et al., 2005).

Enzymatic Reactions in Supercritical Carbon Dioxide

L-phenylalanine derivatives are used in enzymatic reactions in supercritical carbon dioxide. These reactions are highly stereoselective and useful in the synthesis of specific isomers (Smallridge et al., 2002).

Propiedades

IUPAC Name |

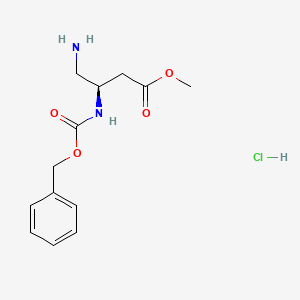

methyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-19-10(17)9(16-11(18)12(13,14)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMGRJXIRUWDLX-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.